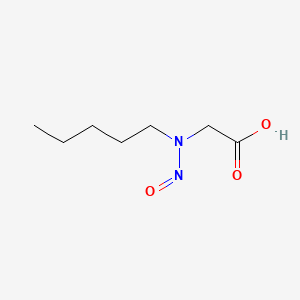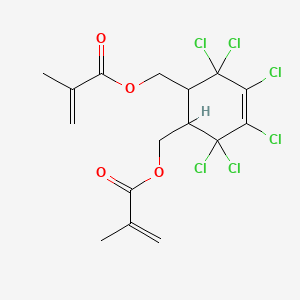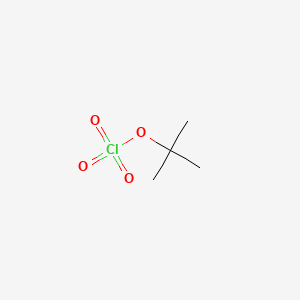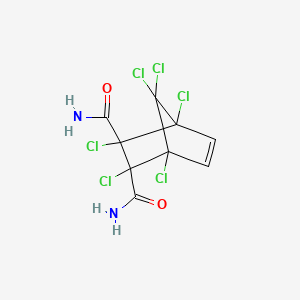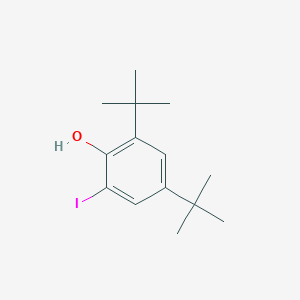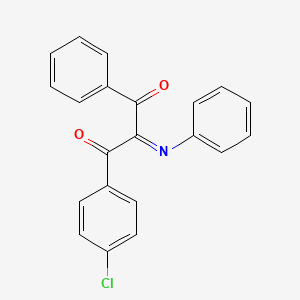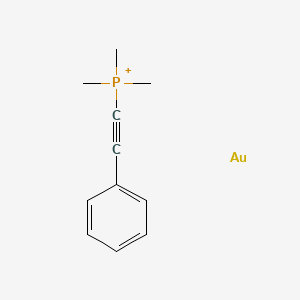
Gold;trimethyl(2-phenylethynyl)phosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gold;trimethyl(2-phenylethynyl)phosphanium is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a gold atom bonded to a trimethylphosphine group and a 2-phenylethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of gold;trimethyl(2-phenylethynyl)phosphanium typically involves the reaction of a gold precursor with trimethylphosphine and 2-phenylethynyl reagents. One common method involves the use of gold chloride (AuCl) as the gold precursor, which reacts with trimethylphosphine (PMe3) and phenylacetylene (C6H5C≡CH) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organophosphorus compound synthesis can be applied. Industrial production would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Gold;trimethyl(2-phenylethynyl)phosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: Reduction reactions can convert the gold(III) complexes back to gold(I) or gold(0) states.
Substitution: The trimethylphosphine or 2-phenylethynyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and halogens (e.g., chlorine, bromine).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction can produce gold(I) or gold(0) species. Substitution reactions can result in the formation of new organophosphorus compounds with different ligands.
科学的研究の応用
Gold;trimethyl(2-phenylethynyl)phosphanium has several scientific research applications, including:
Catalysis: The compound can act as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Materials Science: It can be used in the synthesis of gold-containing materials with unique electronic and optical properties.
Medicinal Chemistry:
Biological Studies: It can be used as a probe to study biological processes involving gold interactions with biomolecules.
作用機序
The mechanism of action of gold;trimethyl(2-phenylethynyl)phosphanium involves its interaction with molecular targets through coordination chemistry. The gold atom can form coordination bonds with various ligands, altering the electronic properties of the compound and enabling it to participate in catalytic cycles. In medicinal applications, the compound can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes.
類似化合物との比較
Similar Compounds
Gold;trimethylphosphine: Similar in structure but lacks the 2-phenylethynyl group.
Gold;triphenylphosphine: Contains a triphenylphosphine ligand instead of trimethylphosphine.
Gold;ethynylphosphine: Contains an ethynyl group but lacks the phenyl substitution.
Uniqueness
Gold;trimethyl(2-phenylethynyl)phosphanium is unique due to the presence of both the trimethylphosphine and 2-phenylethynyl groups, which confer distinct electronic and steric properties
特性
CAS番号 |
89989-62-8 |
|---|---|
分子式 |
C11H14AuP+ |
分子量 |
374.17 g/mol |
IUPAC名 |
gold;trimethyl(2-phenylethynyl)phosphanium |
InChI |
InChI=1S/C11H14P.Au/c1-12(2,3)10-9-11-7-5-4-6-8-11;/h4-8H,1-3H3;/q+1; |
InChIキー |
KEVOGPYRNQRBSG-UHFFFAOYSA-N |
正規SMILES |
C[P+](C)(C)C#CC1=CC=CC=C1.[Au] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[(Dichloromethyl)silyl]ethyl}pyridine](/img/structure/B13784177.png)

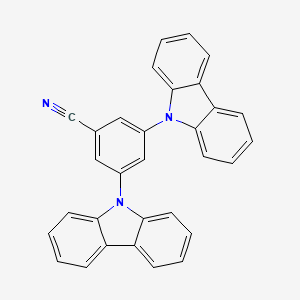

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B13784200.png)
